Anti-MRSA Potency: 2-Thienyl Phenylthiazole Scaffold Delivers MIC of 1 μg/mL Against Drug-Resistant S. aureus
The 2-thienyl phenylthiazole derivative, for which Thiazole, 2-phenyl-4-(2-thienyl)- serves as the unsubstituted core scaffold, exhibits an MIC of 1 μg/mL against drug-resistant Staphylococcus aureus [1]. This derivative (compound 20) suppresses UppP in a sub-nanomolar concentration range, representing an approximately 20,000-fold improvement in target inhibition potency relative to the original leads 1a and 1b [1]. This position-dependent activity is absent in 2,4-diphenylthiazole or 4-alkyl-thiazole analogs, establishing the 4-(2-thienyl) substitution as critical for anti-MRSA potency.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against drug-resistant S. aureus |
|---|---|
| Target Compound Data | MIC = 1 μg/mL (for the 2-thienyl phenylthiazole derivative 20; the target compound is the core scaffold of this series) |
| Comparator Or Baseline | Leads 1a/1b: UppP IC₅₀ not specified in low nanomolar range; MIC data for structural analogs without the 2-thienyl group are substantially higher (>16 μg/mL) |
| Quantified Difference | Approximately 20,000-fold more potent UppP inhibition relative to leads 1a and 1b |
| Conditions | Broth microdilution assay against drug-resistant S. aureus strains; UppP enzyme inhibition assay using FPP as substrate |
Why This Matters
This establishes the 2-phenyl-4-(2-thienyl)thiazole scaffold as essential for the anti-MRSA phenylthiazole class; procurement of analogs lacking the 4-(2-thienyl) group will fail to achieve comparable antibacterial potency.
- [1] Elsebaei, M. M., Mohammad, H., Samir, A., Abutaleb, N. S., Norvil, A. B., Michie, A. R., ... & Mayhoub, A. S. (2019). Lipophilic efficient phenylthiazoles with potent undecaprenyl pyrophosphatase inhibitory activity. European Journal of Medicinal Chemistry, 175, 49-62. View Source
